molecular formula C5H11NO B3030978 3-Pentanone oxime CAS No. 1188-11-0

3-Pentanone oxime

Cat. No.: B3030978
CAS No.: 1188-11-0
M. Wt: 101.15 g/mol
InChI Key: NAQQTJZRCYNBRX-UHFFFAOYSA-N
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Description

3-Pentanone oxime is an organic compound with the molecular formula C5H11NO . It is a derivative of 3-pentanone, where the carbonyl group (C=O) is converted to an oxime group (C=N-OH) .


Synthesis Analysis

The synthesis of this compound can be achieved through the reaction of 3-Pentanone with hydroxylamine . This reaction is typically carried out in aqueous media and catalyzed by aniline or phenylenediamine . The oxime ligation is a useful bioorthogonal reaction between a nucleophilic aminooxy group (H2N–O–R) and an electrophilic carbonyl group (e.g. aldehyde/ketone) .


Molecular Structure Analysis

The molecular structure of this compound consists of a pentane backbone with an oxime functional group attached to the third carbon . The oxime group consists of a nitrogen atom double-bonded to a carbon atom, which is also bonded to a hydroxyl group .


Chemical Reactions Analysis

The oxime group in this compound can undergo a variety of reactions. One notable reaction is the Beckmann rearrangement, where an oxime is rearranged to form an amide . This reaction involves the migration of an alkyl group anti-periplanar to the expulsion of a leaving group to form a nitrilium ion, followed by solvolysis to an imidate and then tautomerization to the amide .

Scientific Research Applications

Oil Recovery Enhancement

3-Pentanone oxime has been explored as an agent to enhance oil recovery from fractured porous media. Researchers Argüelles-Vivas et al. (2020) found that a solution of 3-pentanone in reservoir brine (3pRB) and pure 3-pentanone as a miscible solvent effectively increased water imbibition in fractured carbonate cores. This process significantly improved oil recovery, especially when an aqueous phase was initially present in the matrix (Argüelles-Vivas et al., 2020).

Synthesis of 2,3-Pentanedione

Lou Yunhao (2011) researched the synthesis of 2,3-Pentanedione, a flavor compound with a milk smell, using this compound as an intermediate. The process involved classical nitration, forming 3-oxime-2-pentanone, and then hydrolysis to achieve the target product (Lou Yunhao, 2011).

Wettability Modification for Improved Oil Recovery

Another study by Wang et al. (2019) highlighted the role of 3-pentanone as a wettability modifier in oil-wet porous media. The research demonstrated that an aqueous solution containing 3-pentanone significantly altered the wettability of oil droplets on calcite surfaces, leading to enhanced oil recovery (Wang et al., 2019).

Fluorescence Measurements in High-Pressure Systems

Modica et al. (2007) explored the use of 3-pentanone in fluorescence experiments under high temperature and pressure. This study is vital for understanding the behavior of 3-pentanone in conditions resembling internal combustion engines. The findings provide insights into the thermodynamic parameters influencing 3-pentanone fluorescence (Modica et al., 2007).

Role in Atmospheric Chemistry

Hurley et al. (2005) investigated the atmospheric chemistry of 3-pentanone, focusing on its interaction with Cl atoms and OH radicals. This study is crucial for understanding the environmental impact and behavior of 3-pentanone in the atmosphere (Hurley et al., 2005).

Mechanism of Action

Target of Action

3-Pentanone oxime, like other oximes, primarily targets aldehydes and ketones . These organic compounds are crucial in various biochemical reactions and metabolic pathways. The oxime interacts with these targets through a process known as nucleophilic addition , where the nitrogen atom in the oxime acts as a nucleophile .

Mode of Action

The interaction of this compound with its targets involves the formation of a covalent bond between the nitrogen atom of the oxime and the carbon atom of the carbonyl group in aldehydes and ketones . This reaction is essentially irreversible and results in the formation of an oxime . The oxygen atom in the oxime can also act as a nucleophile, but this leads to a reversible formation of a hemiketal .

Biochemical Pathways

The formation of oximes affects the concentration of ketones in the system. As the ketone gets used up, the reversible hemiketal decomposes in an attempt to maintain the concentration of the ketone, a principle known as Le Châtelier’s Principle . This can have downstream effects on various biochemical pathways that involve ketones.

Pharmacokinetics

The irreversible nature of its reaction with ketones suggests that it may have a prolonged effect in the system .

Result of Action

The primary result of the action of this compound is the formation of oximes from aldehydes and ketones . This can alter the concentrations of these compounds in the system, potentially affecting various biochemical reactions and pathways.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other nucleophiles can compete with the oxime for the carbonyl group in aldehydes and ketones . Additionally, the pH of the environment can affect the nucleophilicity of the oxime .

Safety and Hazards

3-Pentanone oxime is a highly flammable liquid and vapor. It may cause serious eye irritation and may cause respiratory irritation. It may also cause drowsiness or dizziness . It is recommended to use personal protective equipment, ensure adequate ventilation, avoid ingestion and inhalation, and keep away from open flames, hot surfaces, and sources of ignition .

Future Directions

The future directions of research on 3-Pentanone oxime could involve further exploration of its reactivity and potential applications. For instance, the Beckmann rearrangement of oximes, including this compound, is a topic of ongoing research due to its utility in the synthesis of amides and nitriles . Additionally, the development of new synthetic methods and applications for oximes in general could also be relevant to this compound .

Properties

IUPAC Name

N-pentan-3-ylidenehydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO/c1-3-5(4-2)6-7/h7H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAQQTJZRCYNBRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=NO)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90384321
Record name 3-pentanone oxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90384321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

101.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1188-11-0
Record name 3-pentanone oxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90384321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Can 3-Pentanone oxime be used to synthesize heterocyclic compounds?

A1: Yes, this compound serves as a valuable reagent in synthesizing isoxazoles. Research demonstrates that reacting the dilithio derivative of this compound with 2-(trifluoromethyl)aniline yields 5-(2-Aminophenyl)isoxazoles. [] This reaction highlights the utility of this compound in constructing heterocyclic systems relevant to pharmaceutical and materials chemistry.

Q2: What is unique about the reaction of this compound with trifluoromethyl-substituted anilines?

A2: Studies show that reacting dianions derived from this compound with specific trifluoromethyl-substituted anilines, like 4-(trifluoromethyl)aniline, leads to the formation of isoxazoles. [] Interestingly, the reaction proceeds through an elimination of fluoride from the trifluoromethyl group, resulting in the formation of a new carbon-carbon bond and ultimately the isoxazole ring. This reaction showcases the synthetic potential of using activated trifluoromethyl groups as synthons in organic chemistry.

Q3: Are there any notable structural features of this compound derivatives?

A3: Crystallographic analysis of 2,4,4-trimethyl-2-phenyl-3-pentanone oxime revealed the formation of hydrogen-bonded dimers between oxime groups in the solid state. [] This intermolecular interaction contributes to the compound's physical properties and highlights the importance of hydrogen bonding in the structural organization of oxime derivatives.

Q4: Has this compound been utilized in coordination chemistry?

A4: Indeed, this compound acts as a ligand in coordination complexes. Researchers successfully synthesized and characterized iron(III) complexes with this compound. [] These complexes, characterized as [FeX2(this compound)2]+ with a counter halide ion, demonstrate the ability of this compound to coordinate with metal centers, opening avenues for exploring its applications in catalysis and materials science.

Q5: Are there alternative reagents to this compound in isoxazole synthesis?

A5: While this compound provides a route to isoxazoles, other oximes like acetone oxime, propiophenone oxime, and cyclohexanone oxime can also be employed. [] The choice of oxime can influence the yield and selectivity of the reaction. Furthermore, alternative synthetic approaches to isoxazoles exist, highlighting the diverse toolkit available to organic chemists for constructing this important heterocycle.

Q6: What spectroscopic techniques have been used to study this compound and its derivatives?

A6: Researchers have employed Electron Spin Resonance (ESR) spectroscopy to investigate 2,2,4,4-tetramethyl-3-pentanone oxime single crystals. [] While the study doesn't delve into specific findings, it underscores the applicability of ESR spectroscopy in probing the electronic structure and properties of oxime derivatives. Additionally, other spectroscopic techniques, such as NMR and IR, are likely valuable tools for characterizing these compounds.

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